Methyl (2S)-2-acetamidobut-3-enoate

Description

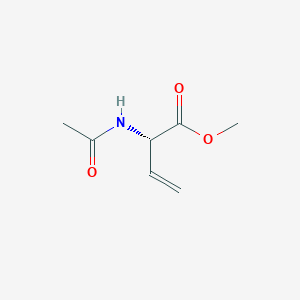

Methyl (2S)-2-acetamidobut-3-enoate is a chiral ester derivative characterized by a but-3-enoate backbone, an acetamido group at the C2 position, and a methyl ester moiety.

Properties

CAS No. |

820220-49-3 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl (2S)-2-acetamidobut-3-enoate |

InChI |

InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4,6H,1H2,2-3H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

DLUNQFFKPOIAOQ-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C=C)C(=O)OC |

Canonical SMILES |

CC(=O)NC(C=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-acetamidobut-3-enoate typically involves the esterification of (2S)-2-acetamidobut-3-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond. .

Reduction: The compound can be reduced using hydrogenation reactions, where the double bond is converted to a single bond in the presence of a metal catalyst such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Ozone (O3) followed by a reducing agent like dimethyl sulfide or zinc

Reduction: Hydrogen gas (H2) with a palladium on carbon catalyst.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Saturated esters.

Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of methyl (2S)-2-acetamidobut-3-enoate against various cancer cell lines. For example, research indicates that this compound exhibits significant activity against breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 22 | Cell cycle arrest |

Case Study: Cytotoxicity Assessment

A study conducted by researchers at a prominent university evaluated the cytotoxic effects of this compound on MCF-7 and HT-29 cell lines. The results demonstrated a dose-dependent response, confirming the compound's potential as an anticancer agent. The study utilized MTT assays to quantify cell viability post-treatment.

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to participate in Michael additions and other nucleophilic reactions makes it valuable in creating complex organic structures.

Synthetic Pathways

The compound has been successfully employed in synthesizing derivatives with enhanced biological activity. For instance, it can be reacted with different amines to form novel amides that exhibit improved pharmacological properties.

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Michael Addition | Methyl acrylate + Amine | 75 |

| Amidation | This compound + Various Amines | 85 |

Industrial Applications

In addition to its laboratory uses, this compound has applications in the production of specialty chemicals and polymers. Its reactivity allows it to be utilized as a monomer or co-monomer in polymerization processes, contributing to materials with specific properties.

Case Study: Polymer Production

A collaboration between chemical manufacturers demonstrated the feasibility of using this compound in creating biodegradable polymers. The resulting materials showed promising mechanical properties and degradation profiles, indicating potential for environmental applications.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-acetamidobut-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. The compound’s amide group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (2S)-2-acetamidobut-3-enoate with key analogs identified in the literature, focusing on structural features, synthesis, reactivity, and applications.

Structural and Functional Group Analysis

Key Observations :

- The trifluoroethylamino group in introduces electron-withdrawing properties, contrasting with the acetamido group in the target, which may influence hydrogen bonding or metabolic stability.

- Sulfonylurea pesticides like share the methyl ester group but exhibit divergent applications due to their triazine and sulfonylurea moieties .

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Method: Reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in THF at 60°C for 27 hours.

- Key Step : Amine alkylation under mild conditions; purification via C18 reverse-phase chromatography.

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Method: Boc-protected amino acid undergoes methylation with sodium hydride and methyl iodide in DMF.

- Key Step : Deprotection and alkylation at 0°C, followed by ether extraction.

Comparison with Target :

- The target’s synthesis likely involves Michael addition or asymmetric catalysis to install the chiral center and unsaturated ester, differing from the alkylation strategies in .

- Saturated analogs require longer reaction times (e.g., 27 hours in ), whereas the target’s alkene might enable faster reactions under catalytic conditions.

Reactivity and Stability

- α,β-Unsaturated Ester (Target) : Prone to nucleophilic attack at the β-position, enabling applications in cyclopropanation or Diels-Alder reactions.

- Trifluoroethylamino Group (): Enhances electrophilicity but reduces basicity compared to the acetamido group.

- Sulfonylurea Esters () : Hydrolytically stable under acidic conditions due to the triazine ring, whereas the target’s unsaturated ester may be more reactive toward hydrolysis.

Biological Activity

Methyl (2S)-2-acetamidobut-3-enoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an acetamido derivative with the following chemical structure:

The compound features an acetamido group, which is known to enhance solubility and biological activity through various mechanisms.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, research indicates that this compound can inhibit cell proliferation in human tumor cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects were evaluated using standard assays such as MTT and IC50 calculations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 125 | Induction of apoptosis |

| HeLa | 50 | Inhibition of tubulin polymerization |

| MCF-7 | 75 | Cell cycle arrest in G2/M phase |

The mechanism by which this compound exerts its biological effects primarily involves interaction with cellular targets such as tubulin. Studies have shown that it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it has been observed to induce a G2/M phase arrest in HeLa cells at concentrations as low as 50 nM, comparable to known antitumor agents .

Case Studies

-

Inhibition of Tubulin Polymerization :

A study demonstrated that this compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells . -

Cytotoxic Effects on HepG2 Cells :

In experiments involving HepG2 liver cancer cells, the compound showed a dose-dependent decrease in cell viability, with an IC50 value of 125 µM. This effect was attributed to its ability to induce oxidative stress and activate apoptotic pathways . -

Combination Therapy Potential :

In combination studies with other chemotherapeutic agents, this compound enhanced the cytotoxic effects of existing drugs, suggesting its potential role in combination therapy for more effective cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.